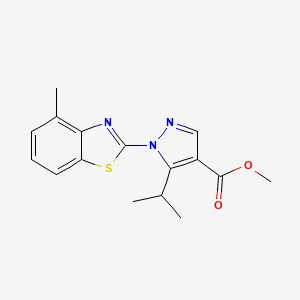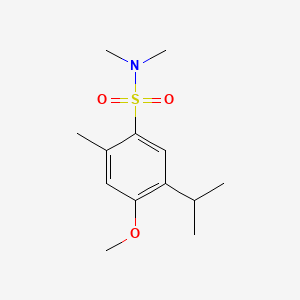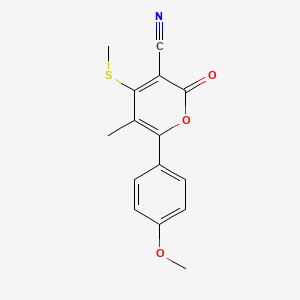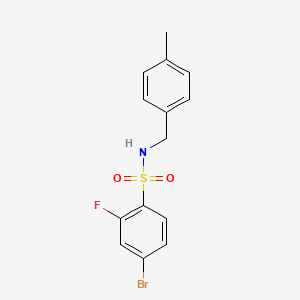![molecular formula C22H26N2O3 B15283080 N-{2-[(1-adamantylcarbonyl)amino]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B15283080.png)
N-{2-[(1-adamantylcarbonyl)amino]ethyl}-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(1-adamantylcarbonyl)amino]ethyl}-1-benzofuran-2-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. The compound features an adamantyl group, a benzofuran moiety, and a carboxamide linkage, which contribute to its distinctive chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1-adamantylcarbonyl)amino]ethyl}-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the adamantylcarbonyl precursor. One common method involves the reaction of adamantanecarboxylic acid with an appropriate amine to form the adamantylcarbonyl amide. This intermediate is then reacted with 2-aminoethylbenzofuran-2-carboxylate under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
N-{2-[(1-adamantylcarbonyl)amino]ethyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halides or alkyl groups.
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Preliminary research suggests potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, such as the production of specialty chemicals and materials.
作用機序
The mechanism by which N-{2-[(1-adamantylcarbonyl)amino]ethyl}-1-benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets. The adamantyl group is known to enhance binding affinity to certain receptors, while the benzofuran moiety can interact with enzymes and proteins through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of key signaling pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
Uniqueness
N-{2-[(1-adamantylcarbonyl)amino]ethyl}-1-benzofuran-2-carboxamide is unique due to the presence of both the adamantyl and benzofuran groups, which confer distinct chemical and biological properties
特性
分子式 |
C22H26N2O3 |
|---|---|
分子量 |
366.5 g/mol |
IUPAC名 |
N-[2-(adamantane-1-carbonylamino)ethyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H26N2O3/c25-20(19-10-17-3-1-2-4-18(17)27-19)23-5-6-24-21(26)22-11-14-7-15(12-22)9-16(8-14)13-22/h1-4,10,14-16H,5-9,11-13H2,(H,23,25)(H,24,26) |
InChIキー |
KTKWDDKPMPFPKM-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCNC(=O)C4=CC5=CC=CC=C5O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-N-methylacetamide](/img/structure/B15283015.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B15283018.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-methyl-4-propoxyphenyl)sulfonyl]piperazine](/img/structure/B15283032.png)


![1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B15283050.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B15283057.png)


![5-chloro-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B15283072.png)
![Allyl 4-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B15283078.png)

![4-Nitrobenzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone](/img/structure/B15283096.png)
